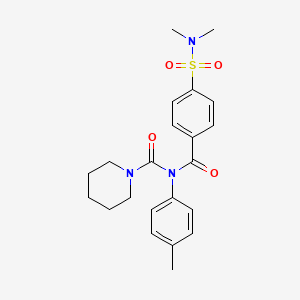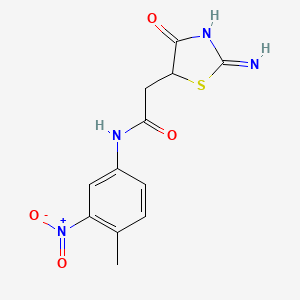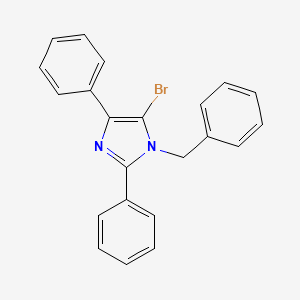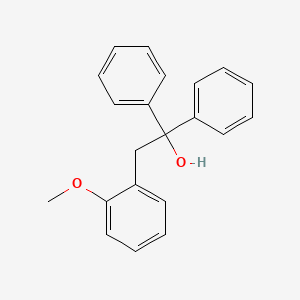![molecular formula C12H17ClN2S2 B15132769 5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride](/img/structure/B15132769.png)
5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-dimethyl-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazol-2-imine hydrochloride is a synthetic organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazol-2-imine hydrochloride typically involves the following steps:
Formation of the Benzothiazole Ring: The initial step involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone to form the benzothiazole ring.
Introduction of the Methylsulfanyl Group: The next step involves the introduction of the methylsulfanyl group at the 2-position of the benzothiazole ring. This can be achieved through nucleophilic substitution reactions using methylthiol or its derivatives.
Alkylation: The final step involves the alkylation of the benzothiazole ring with 2-chloroethylamine hydrochloride to introduce the 2-(methylsulfanyl)ethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the imine group, converting it to an amine.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Sulfoxides and Sulfones: Products of oxidation reactions.
Amines: Products of reduction reactions.
Functionalized Benzothiazoles: Products of substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Potential use as an antimicrobial agent due to its benzothiazole core.
Enzyme Inhibition: May act as an inhibitor for certain enzymes.
Medicine
Drug Development:
Industry
Materials Science: Use in the development of new materials with specific properties.
Chemical Sensors: Potential use in the development of chemical sensors due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 5,6-dimethyl-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazol-2-imine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole ring can interact with the active sites of enzymes, leading to inhibition or modulation of their activity. The methylsulfanyl group may also play a role in binding to specific molecular targets, enhancing the compound’s efficacy.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminobenzothiazole: A simpler benzothiazole derivative without the methylsulfanyl and ethyl groups.
6-Methylbenzothiazole: A benzothiazole derivative with a methyl group at the 6-position.
2-Methylsulfanylbenzothiazole: A benzothiazole derivative with a methylsulfanyl group at the 2-position.
Uniqueness
5,6-dimethyl-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazol-2-imine hydrochloride is unique due to the presence of both the methylsulfanyl and ethyl groups, which can enhance its chemical reactivity and potential biological activity. The combination of these functional groups with the benzothiazole ring makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C12H17ClN2S2 |
|---|---|
Peso molecular |
288.9 g/mol |
Nombre IUPAC |
5,6-dimethyl-3-(2-methylsulfanylethyl)-1,3-benzothiazol-2-imine;hydrochloride |
InChI |
InChI=1S/C12H16N2S2.ClH/c1-8-6-10-11(7-9(8)2)16-12(13)14(10)4-5-15-3;/h6-7,13H,4-5H2,1-3H3;1H |
Clave InChI |
ZBNMXARCDOBFIX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C)SC(=N)N2CCSC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-[(4-methylbenzene-1-sulfonyl)oxy]oxolan-2-yl}methyl)methylsulfanium](/img/structure/B15132692.png)
![2-{[(2Z)-6-benzyl-3,7-dioxo-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene]methyl}-6-methoxyphenyl acetate](/img/structure/B15132695.png)


![5-cyclopropyl-N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]pyrazolidine-3-carboxamide](/img/structure/B15132723.png)
![(5Z)-N-(Cyclopropylmethyl)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-phenoxy-1-buten-1-YL]cyclopentyl]-5-heptenamide](/img/structure/B15132729.png)

![tert-Butyl 2-cyclopropyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B15132742.png)

![N'-(4-methoxyphenyl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B15132749.png)


